2,4-D-d3

Matrix effect Ion suppression Isotope dilution

Quantitative LC-MS/MS of 2,4-D in complex matrices suffers from matrix effects and recovery losses. Unlabeled external calibrants introduce analytical bias. 2,4-D-d3 (CAS 202480-67-9) is a triple-deuterated analog designed for isotope dilution mass spectrometry (IDMS). - +3 Da mass shift vs. native analyte; co-elutes under reverse-phase LC - Achieves LOD of 0.002 ng/mL and RSD <10.4% in regulatory-compliant methods - Verified for soil, water, and food matrices; validated in 4-min UPLC-MS/MS - Supplied as analytical reference standard; not for herbicidal use

Molecular Formula C8H6Cl2O3
Molecular Weight 224.05 g/mol
CAS No. 202480-67-9
Cat. No. B3044113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-D-d3
CAS202480-67-9
Molecular FormulaC8H6Cl2O3
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCC(=O)O
InChIInChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1D,2D,3D
InChIKeyOVSKIKFHRZPJSS-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-D-d3 Analytical Standard Overview


2,4-D-d3 (CAS 202480-67-9) is a stable isotope-labeled internal standard consisting of the broadleaf herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) with three deuterium atoms substituted at the 3, 5, and 6 positions of the phenyl ring [1]. As a deuterated analog, it is chemically and physically nearly identical to the native 2,4-D analyte, with a molecular formula of C8H3D3Cl2O3 and molecular weight of 224.06 g/mol . The compound is supplied as a neat crystalline solid (purity ≥98%) or as a certified reference solution (e.g., 10 μg/mL in acetonitrile, uncertainty ±5%) and is used exclusively as an internal standard for quantitative LC-MS/MS or GC/MS analysis of 2,4-D residues in complex environmental and agricultural matrices [2]. By co-eluting with 2,4-D while being distinguishable by its +3 Da mass shift, 2,4-D-d3 enables precise correction for matrix-induced ion suppression/enhancement and sample preparation losses that plague external standard or structural analog-based calibration methods [3].

Stable isotope-labeled internal standard (deuterated) for 2,4-D analysis
Designed for co-elution with native 2,4-D in reverse-phase LC; distinguishable by +3 Da mass shift in MS
Intended for quantitative mass spectrometry (LC-MS/MS, GC-MS); not for herbicidal use

Why Procure 2,4-D-d3 vs. Unlabeled 2,4-D


Substituting 2,4-D-d3 with unlabeled 2,4-D, structurally similar phenoxy acid herbicides (e.g., dicamba, 2,4,5-T), or even 13C-labeled 2,4-D introduces systematic quantification errors that are unacceptable for regulatory compliance. Unlabeled 2,4-D added as an internal standard would elevate the apparent native analyte concentration, invalidating results [1]. Structurally analogous herbicides (e.g., dicamba, MCPA) exhibit different extraction efficiencies, chromatographic retention times, and ionization responses in ESI-MS compared to 2,4-D, meaning they cannot track the target analyte accurately through sample preparation and LC-MS analysis, leading to uncorrected matrix effects that may suppress or enhance the analyte signal by >50% [2]. While 13C6-labeled 2,4-D is theoretically superior due to identical retention time and no deuterium-related chromatographic shifts, its synthesis cost is substantially higher (often 3-5× that of deuterated analogs), making 2,4-D-d3 the economically rational choice for high-throughput laboratories that can tolerate a minor retention time offset (typically <0.05 min) . Additionally, 2,4-D-d5, a deuterated alternative with five deuterium atoms, provides greater mass separation (+5 Da) but offers no demonstrable improvement in quantification accuracy over 2,4-D-d3 for 2,4-D analysis in validated methods, representing unnecessary cost for most applications .

Procurement Target
Common Substitute
Risk if Substituted
2,4-D-d3 (deuterated ISTD)
Non-isotopic structural analog
Differential extraction recovery, chromatographic retention, and ionization efficiency may introduce significant analytical bias.
2,4-D-d3 for isotope dilution MS
Unlabeled 2,4-D external calibrant
External calibration may not correct for sample preparation losses, potentially leading to inaccurate residue quantification.

Differentiation Evidence: 2,4-D-d3 vs. Alternatives


Matrix Effect Correction vs. External Calibration

In a validated UPLC-MS/MS method for 2,4-D residue analysis in tobacco-growing soil, the use of 2,4-D-d3 as an internal standard corrected for matrix-induced ionization suppression that otherwise caused signal reductions of 30-60% when using external calibration. The method, which employed 2,4-D-d3 at a fixed concentration spiked into each sample prior to extraction, achieved average recovery rates ranging from 84.8% to 104.1% across three spike levels (20, 100, and 400 ng/g), with relative standard deviations (RSD) between 2.1% and 10.4% [1]. In contrast, external standard calibration without 2,4-D-d3 correction would have yielded apparent recoveries as low as 40-70% due to uncorrected matrix effects, failing to meet the 70-120% recovery criterion mandated by SANTE/11312/2021 guidelines for pesticide residue analysis [2].

Matrix Effect Correction
Reported cross-study
IS method improved accuracy vs. external calibration, but matrix-free calibration still biased.
Supports matrix-matched calibration workflow.
Matrix-free curves may introduce bias; verify with your matrix.
Matrix effect Ion suppression Isotope dilution UPLC-MS/MS

Ultra-Trace Detection in Soil

In a direct method comparison for dicamba and 2,4-D analysis in soil, the GC/MS isotope dilution method using 2,4-D-d3 achieved detection limits of 1-10 ppb (ng/g) for soil samples, while the method using 13C6-labeled 2,4-D (in a separate but comparable study) reported a higher detection limit of 10-50 ppb under similar sample preparation conditions due to isotopic interference from the natural 13C abundance of the analyte [1]. The 2,4-D-d3-based UPLC-MS/MS method for tobacco soil further demonstrated an instrument detection limit (LOD) of 0.002 ng/mL for 2,4-D, which is an order of magnitude lower than the 0.025 ng/mL LOD reported for dicamba in the same method, underscoring the sensitivity achievable with the d3-labeled internal standard [2].

LOD for 2,4-D
Class-level
0.002 ng/mL (S/N=3) for 2,4-D using 2,4-D-d3 IS
Enables ultra-trace residue monitoring in soil.
Method-specific; verify LOD for your matrix.
Limit of detection Sensitivity 13C-labeled ISTD GC/MS

High Recovery and Precision

Commercial 2,4-D-d3 standards are supplied with certified chemical purity of ≥98% (HPLC/DAD), and isotopic enrichment is typically >99 atom % D at the labeled positions . This high isotopic purity ensures that the contribution of the internal standard to the m/z channel monitored for the native analyte (cross-talk) is <0.1%, maintaining quantitative accuracy at low analyte concentrations. In contrast, lower-cost structural analogs used as internal standards (e.g., dicamba-d3 for 2,4-D analysis) exhibit 15-30% differences in extraction recovery and ionization efficiency, leading to systematic bias that cannot be corrected by simple response factor calibration [1]. A comparative evaluation of deuterated versus 13C-labeled internal standards for acidic pesticides noted that while both achieve isotopic purity >98%, 2,4-D-d3 offers a 50-70% cost reduction relative to 2,4-D-13C6 for equivalent quantities, with no loss of method accuracy for routine monitoring applications [2].

Recovery & Precision
Class-level
Recoveries 84.8–104.1%, RSDs 2.1–10.4% at 20–400 ng/g spiking levels (soil)
Meets typical method validation acceptance criteria.
Class-level performance; verify for your specific analyte.
Isotopic purity Cross-talk Mass spectrometry Quantitative accuracy

2,4-D-d3 Application Scenarios


Pesticide Residue Monitoring in Food and Environment

2,4-D-d3 is the preferred internal standard for ISO/IEC 17025 accredited laboratories conducting pesticide residue analysis in environmental matrices (soil, surface water, groundwater) and food/feed commodities. In UPLC-MS/MS methods validated for tobacco soil analysis, 2,4-D-d3 corrected for matrix effects and extraction losses, enabling compliance with SANTE/11312/2021 recovery criteria (70-120%) and achieving an LOQ of 0.006 ng/mL, well below EU MRLs for 2,4-D in most crops (0.05-0.1 mg/kg) [1]. The same isotope dilution approach, using 2,4-D-d3 spiked prior to extraction, is applicable to water analysis following SPE cleanup, providing accurate quantification at the EPA HAL of 70 μg/L without the need for time-consuming standard addition calibration [2].

High-Throughput UPLC-MS/MS Method Development

For research investigating 2,4-D degradation kinetics, soil adsorption/desorption, and leaching potential in agricultural systems, 2,4-D-d3 enables quantification at 1-10 ppb in soil and 0.1-1.0 ppb in water, as demonstrated by the GC/MS isotope dilution method of Lee & Peart (1986), which achieved accuracy >84% and precision <19% RSD [1]. The deuterated internal standard tracks the native analyte through all sample processing steps (acidification, solvent extraction, derivatization) with near-identical recovery, allowing researchers to distinguish true environmental fate processes from analytical artifacts. This capability is essential for generating data to support pesticide registration dossiers under FIFRA or EU Regulation 1107/2009, where robust environmental fate data are mandatory.

Isotope Dilution Mass Spectrometry (IDMS)

For CROs processing hundreds to thousands of environmental or food samples per week, the use of 2,4-D-d3 in a validated UPLC-MS/MS method reduces per-sample analysis time to 4 minutes, as demonstrated in the tobacco soil method, while maintaining high data quality [1]. The economic advantage of 2,4-D-d3 over 2,4-D-13C6 (approximately 50-70% lower cost per sample at equivalent purity) translates to significant operational savings for high-volume laboratories without compromising method sensitivity or regulatory acceptance [2]. The availability of 2,4-D-d3 as a certified 10 μg/mL acetonitrile solution with 5% uncertainty simplifies preparation of calibration standards and reduces the risk of weighing errors associated with neat solid handling [3].

Application
Selection Property
Validation Focus
Pesticide residue monitoring (food/environment)
ISTD for matrix-effect correction
Method sensitivity and precision review
High-throughput UPLC-MS/MS method development
Deuterated ISTD co-elution
Method throughput and recovery review
Isotope dilution mass spectrometry (IDMS) for metrological traceability
High isotopic enrichment and purity
Trueness and linear dynamic range review

Technical Documentation Hub

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36 linked technical documents
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